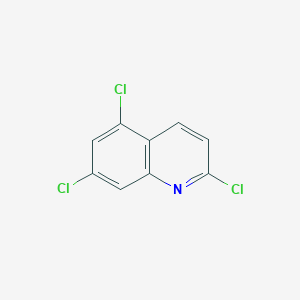

2,5,7-Trichloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2,5,7-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXKNHYUKUGFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698343 | |

| Record name | 2,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577967-74-9 | |

| Record name | 2,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,7-trichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5,7 Trichloroquinoline and Its Precursors

Classical Annulation Reactions for Quinoline (B57606) Core Construction

The foundational quinoline scaffold is typically assembled using well-established cyclization reactions. The choice of starting materials, particularly the substitution pattern on the aniline (B41778) precursor, is critical for directing the final placement of chlorine atoms at the 5- and 7-positions.

Conrad-Limpach Synthesis and its Variants

The Conrad-Limpach synthesis is a robust method for producing 4-hydroxyquinoline (B1666331) (or quinolin-4-one) derivatives. wikipedia.orgmdpi.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The process occurs in two main stages: an initial reaction at a lower temperature to form a β-arylamino acrylate (B77674) intermediate, followed by a high-temperature thermal cyclization (annulation) to form the quinolone ring. wikipedia.orgsynarchive.com

To synthesize a precursor for 2,5,7-trichloroquinoline, a strategically substituted aniline is required. The use of 3,5-dichloroaniline (B42879) as the starting material is the logical choice. The reaction with a β-ketoester, such as diethyl malonate or ethyl acetoacetate, would proceed as follows:

Step 1 (Condensation): 3,5-dichloroaniline reacts with the β-ketoester. The regioselectivity of the initial condensation is temperature-dependent. Lower temperatures favor attack at the keto group, leading to an enamine intermediate crucial for 4-quinolone formation. wikipedia.org

Step 2 (Cyclization): The resulting anilinoacrylate is heated in a high-boiling point solvent, such as mineral oil, to induce ring closure. wikipedia.orgnih.gov The cyclization occurs via an electrophilic attack onto the aniline ring. With substituents at the 3- and 5-positions of the aniline, the cyclization is directed to the positions para to the amino group (C-4) and ortho (C-2 and C-6), with the C-6 position being favored for ring closure. This regioselectivity ensures the formation of a 5,7-dichloro-4-hydroxyquinoline (B67264). Studies on meta-chloroaniline have shown that this reaction leads predominantly to the 7-chloro isomer rather than a mixture of 5- and 7-chloro isomers. rsc.orgla-nouvelle-republique.eu

The resulting 5,7-dichloro-4-hydroxyquinoline is a key intermediate which can then undergo further chlorination to introduce the final chlorine atom at the 2-position.

Skraup Reaction Modifications and Regioselectivity Considerations

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline. iipseries.orgnumberanalytics.com

The regioselectivity of the Skraup cyclization is heavily influenced by the substituents on the aniline ring. For the synthesis of a 5,7-disubstituted quinoline, 3,5-dichloroaniline would be the required starting material.

Regioselectivity: In the cyclization of meta-substituted anilines, the ring closure can theoretically occur at either the C-2 or C-6 position (ortho to the amino group). For anilines with electron-withdrawing groups in the meta position, such as chlorine, cyclization generally favors the position para to the substituent, leading to the formation of the 7-substituted quinoline as the major product. rsc.orgresearchgate.net When 3,5-dichloroaniline is used, this directing effect leads to the formation of 5,7-dichloroquinoline (B1370276).

Modifications to the Skraup reaction, such as using microwave irradiation or alternative catalysts, have been developed to improve yields and control the often violent nature of the reaction. rsc.orgnih.gov

Doebner-Von Miller and Friedländer Condensations in Trichloroquinoline Synthesis

Doebner-Von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. iipseries.org When reacting an aniline with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst, the reaction mechanism involves a Michael addition followed by cyclization and oxidation. iipseries.orgwikipedia.org

The regiochemical outcome is similar to that of the Skraup reaction. Using 3,5-dichloroaniline as the substrate would be expected to yield the corresponding 5,7-dichloroquinoline derivative. researchgate.net Improved protocols for this reaction have been developed, for instance, using acrolein diethyl acetal (B89532) as a stable precursor to acrolein in a solvent-free system. epa.gov

Friedländer Condensation: The Friedländer synthesis offers a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). organic-chemistry.orgwikipedia.org This method is particularly useful because the substitution pattern of the resulting quinoline is unambiguously determined by the starting materials. mdpi.com

To construct a precursor for 2,5,7-trichloroquinoline, one could theoretically start with 2-amino-4,6-dichlorobenzaldehyde (B2574365) and react it with a compound like acetaldehyde (B116499) or acetone. The reaction is typically catalyzed by acids or bases and involves an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgnih.gov The challenge often lies in the synthesis of the required substituted 2-aminoaryl carbonyl compound.

Targeted Chlorination Strategies for Quinoline Derivatives

Once a suitably substituted quinoline core (e.g., 5,7-dichloroquinoline) is formed, the final chlorine atom must be introduced at the 2-position. This requires regioselective chlorination methods.

Direct Halogenation Approaches to 2,5,7-Trichloroquinoline

Directly chlorinating quinoline to achieve the 2,5,7-trichloro substitution pattern is challenging due to the complex reactivity of the quinoline ring. High-temperature chlorination of quinoline without a solvent has been shown to produce a mixture of polychlorinated compounds, including 3,4-dichloro-, 3,4,6-trichloro-, and even pentachloroquinolines, making isolation of a specific isomer difficult. researchgate.net

However, a modified Vilsmeier-Haack reaction provides a more direct route. The reaction of a substituted acetanilide, such as 3,5-dichloroacetanilide, with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) can lead to simultaneous cyclization and chlorination. This process forms a chloroiminium intermediate, which undergoes electrophilic aromatic substitution and subsequent hydrolysis to yield a 2-chloroquinoline (B121035) derivative. This specific method has been used to synthesize 2,5,7-trichloroquinoline-3-carbaldehyde, directly establishing the desired trichloro- substitution pattern on the quinoline core.

Regioselective Introduction of Chlorine Atoms

A more common and controlled strategy involves the regioselective chlorination of a pre-formed quinoline derivative.

Chlorination of Quinolin-2-ones and 4-ones: The 5,7-dichloro-4-hydroxyquinoline produced from the Conrad-Limpach synthesis exists in tautomeric equilibrium with 5,7-dichloroquinolin-4-one. Treatment of such quinolones with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard method for converting the hydroxyl/oxo group into a chlorine atom, yielding 4,5,7-trichloroquinoline (B1580783). la-nouvelle-republique.euprepchem.com To introduce a chlorine at the 2-position, one would typically need to start with a quinolin-2-one.

N-Oxide Activation: A powerful strategy for activating the 2-position of the quinoline ring towards nucleophilic attack is through the formation of a quinoline N-oxide. researchgate.netmdpi.com A precursor like 5,7-dichloroquinoline can be oxidized using an agent such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting 5,7-dichloroquinoline N-oxide can then be treated with a chlorinating agent like POCl₃ or sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom selectively at the 2-position, yielding 2,5,7-trichloroquinoline. researchgate.net This N-oxidation followed by chlorination is a key step in functionalizing the C2-position of the quinoline ring. preprints.org

Modern Catalytic and Green Chemistry Approaches in 2,5,7-Trichloroquinoline Synthesis

Recent research has emphasized the development of synthetic protocols that are not only efficient but also adhere to the principles of green chemistry, such as high atom economy, the use of eco-friendly solvents and catalysts, and milder reaction conditions. tandfonline.comijpsjournal.com

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgtandfonline.com Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they allow for the rapid construction of complex molecules from simple starting materials in a single step. sciforum.net The Passerini three-component reaction, for instance, has been utilized to synthesize alkyne-2-chloroquinolines under mild, green conditions. sciforum.net

The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free reaction conditions are also key aspects of sustainable synthesis. tandfonline.comijpsjournal.com Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives, often in greener solvent systems. tandfonline.com Furthermore, the development of transition-metal-free halogenation methods, utilizing reagents like trihaloisocyanuric acid, offers a more sustainable alternative to metal-catalyzed processes. rsc.org

Purification and Isolation Strategies for 2,5,7-Trichloroquinoline Isomers

Chromatographic techniques are the most common methods for separating isomeric mixtures. researchgate.netrotachrom.com These include:

Column Chromatography: A widely used technique for the separation of organic compounds based on their differential adsorption onto a stationary phase. researchgate.netmdpi.com

Thin-Layer Chromatography (TLC): Often used for monitoring reaction progress and for preliminary separation analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for both analytical and preparative-scale separations of isomers. researchgate.nethilarispublisher.com

Gas Chromatography (GC): Applicable for the separation of volatile and thermally stable compounds. hilarispublisher.com

Other techniques that can be employed for isomer separation include:

Fractional Crystallization: This method relies on the differences in solubility of the isomers in a particular solvent. google.com

Liquid-Liquid Extraction: Can be used to separate isomers with different partition coefficients between two immiscible liquid phases. researchgate.net This is particularly effective for separating acidic or basic isomers by adjusting the pH. masterorganicchemistry.com

Centrifugal Partition Chromatography (CPC): A form of liquid-liquid chromatography that is gaining popularity for preparative-scale separations due to its efficiency in handling complex mixtures. rotachrom.com

In some cases, the formation of diastereomeric salts by reacting the isomeric mixture with a chiral resolving agent can facilitate separation by crystallization or chromatography. google.com For quinoline derivatives, which are basic, reaction with a chiral acid could be a viable strategy.

The choice of purification method depends on several factors, including the physicochemical properties of the isomers (e.g., polarity, boiling point, solubility), the scale of the separation, and the desired purity of the final product. researchgate.netrotachrom.com

Table 2: Common Purification Techniques for Isomer Separation

| Technique | Principle of Separation | Applicability to Trichloroquinoline Isomers |

| Column Chromatography | Differential adsorption on a solid stationary phase. mdpi.com | High |

| HPLC | High-pressure liquid chromatography with various stationary phases. hilarispublisher.com | High, for both analytical and preparative scale. |

| Fractional Crystallization | Differences in solubility. google.com | Moderate, depends on the specific isomers. |

| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids. researchgate.net | Moderate, may be enhanced by pH adjustment. |

| Centrifugal Partition Chromatography | Liquid-liquid partitioning in a centrifugal field. rotachrom.com | High, for preparative scale. |

Reactivity Profiles and Mechanistic Investigations of 2,5,7 Trichloroquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. researchgate.netmasterorganicchemistry.com In the case of the quinoline ring, the reaction is generally directed towards the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. quimicaorganica.org The nitrogen atom in the pyridine (B92270) ring deactivates it towards attack by electrophiles. researchgate.net For quinoline itself, electrophilic attack, such as nitration or halogenation, typically occurs at the C5 and C8 positions due to the formation of more stable cationic intermediates. quimicaorganica.org

However, the reactivity of 2,5,7-trichloroquinoline towards electrophilic aromatic substitution is significantly influenced by the presence of the three deactivating chloro substituents. These halogen atoms withdraw electron density from the ring system via induction, making the entire nucleus less susceptible to electrophilic attack. masterorganicchemistry.com Currently, there is a notable lack of specific studies in the published literature detailing successful electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, directly on the 2,5,7-trichloroquinoline scaffold. The profound deactivation of the ring system by the three chlorine atoms likely necessitates harsh reaction conditions that may lead to decomposition or unselective reactions, posing a significant challenge for this synthetic approach.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents in 2,5,7-Trichloroquinoline

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the functionalization of electron-deficient haloarenes and halo-N-heterocycles. nih.gov The reactivity of chloroquinolines in SNAr reactions is highly position-dependent. The chlorine atoms at the C2 and C4 positions are activated by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate, making them significantly more susceptible to nucleophilic attack than halogens on the carbocyclic ring. researchgate.net

In 2,5,7-trichloroquinoline, the C2-chloro substituent is expected to be the most reactive site for SNAr reactions. The C5- and C7-chloro substituents, being on the benzene (B151609) portion of the ring system, are considerably less activated and would require more forcing conditions for substitution.

Amination Reactions

The displacement of a chloro group by an amine nucleophile is a common and synthetically valuable SNAr reaction. For polychlorinated quinolines, this reaction often proceeds with high regioselectivity. Studies on related compounds, such as 4,7-dichloroquinoline, consistently show that amination occurs preferentially at the C4 position. While direct experimental data for the amination of 2,5,7-trichloroquinoline is scarce, established principles of quinoline chemistry predict that amination would occur selectively at the C2 position. This reaction would proceed by the attack of an amine on the C2 carbon, leading to the formation of a 2-amino-5,7-dichloroquinoline derivative.

Table 1: Predicted Regioselectivity in Amination of 2,5,7-Trichloroquinoline No specific experimental data is available in the searched literature. The table is based on established reactivity principles of halo-quinolines.

| Starting Material | Nucleophile | Predicted Major Product |

|---|

Alkoxylation and Thiolation Studies

Similar to amination, the reaction of 2,5,7-trichloroquinoline with alkoxides (e.g., sodium methoxide) or thiolates would be classified as a nucleophilic aromatic substitution. The C2-chloro atom is the anticipated site of reaction due to activation by the ring nitrogen. researchgate.net This would provide a route to 2-alkoxy- or 2-alkylthio-5,7-dichloroquinolines. These reactions are typically performed in the corresponding alcohol or an aprotic polar solvent. The greater nucleophilicity of thiolates compared to alkoxides often allows for milder reaction conditions. As with other nucleophilic substitutions on this substrate, documented examples specifically involving 2,5,7-trichloroquinoline are not readily found in current chemical literature.

Cyano- and Nitro-Derivatization

The displacement of a chloride by a cyanide ion (cyano-derivatization) or a nitrite (B80452) ion (nitro-derivatization) via an SNAr mechanism is a known transformation for activated haloarenes. For 2,5,7-trichloroquinoline, these reactions would be expected to occur at the C2 position. Cyano-derivatization is a valuable method for introducing a versatile functional group that can be further transformed into carboxylic acids, amides, or amines. Nucleophilic substitution with a nitrite salt to introduce a nitro group is less common but can be achieved on highly activated substrates. The successful implementation of these reactions on 2,5,7-trichloroquinoline would depend on the specific reaction conditions (e.g., choice of solvent, temperature, and cyanide/nitrite source) required to achieve substitution at the activated C2 position without affecting the less reactive C5 and C7 chlorines.

Cross-Coupling Reactions Involving 2,5,7-Trichloroquinoline Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For organohalides, the reactivity in the crucial oxidative addition step typically follows the order I > Br > OTf >> Cl. harvard.eduwikipedia.org The C-Cl bonds in 2,5,7-trichloroquinoline can, in principle, participate in these reactions, although they are the least reactive among the halogens and often require specialized, highly active catalyst systems.

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is governed by the relative reactivity of the different C-X bonds. In chloroquinolines, the C2 and C4 positions are generally more electron-deficient and thus more reactive in oxidative addition to a Pd(0) complex compared to positions on the carbocyclic ring.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organohalide, is one of the most widely used cross-coupling methods. wikipedia.orgyonedalabs.com For 2,5,7-trichloroquinoline, a Suzuki-Miyaura coupling would be predicted to occur selectively at the most reactive C2-Cl bond. This would require an active palladium catalyst, often incorporating bulky, electron-rich phosphine (B1218219) ligands, and a suitable base to facilitate the transmetalation step. harvard.edu

The Heck reaction involves the coupling of an organohalide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the challenge lies in activating the C-Cl bonds. A Heck reaction with 2,5,7-trichloroquinoline would likely yield a 2-alkenyl-5,7-dichloroquinoline, again assuming preferential reaction at the C2 position.

The Sonogashira reaction couples an organohalide with a terminal alkyne, typically using a dual palladium and copper catalytic system. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for synthesizing arylalkynes. The regioselectivity in the Sonogashira coupling of 2,5,7-trichloroquinoline would be expected to favor substitution at the C2 position, leading to 5,7-dichloro-2-(alkynyl)quinolines. researchgate.net

The Negishi reaction , which utilizes an organozinc reagent, is another important C-C bond-forming reaction known for its high functional group tolerance. The principles of regioselectivity would remain consistent, with the C2 position being the most probable site for the initial cross-coupling event.

While these reactions are theoretically applicable to 2,5,7-trichloroquinoline, a comprehensive search of the scientific literature reveals a lack of specific, published examples for this particular isomer. The data in the following table is therefore predictive, based on the established reactivity patterns of related polychlorinated N-heterocycles.

Table 2: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions No specific experimental data is available in the searched literature. The table is based on established reactivity principles of halo-quinolines.

| Reaction Name | Coupling Partner | Predicted Major Product |

|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-5,7-dichloroquinoline |

| Heck | Alkene (e.g., Styrene) | 2-Alkenyl-5,7-dichloroquinoline |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-5,7-dichloroquinoline |

C-N and C-O Cross-Coupling Reactions

The functionalization of the 2,5,7-trichloroquinoline scaffold through the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is primarily achieved via transition-metal-catalyzed cross-coupling reactions. These methods are pivotal for synthesizing a diverse array of substituted quinolines for various applications. The reactivity of the three chlorine atoms is differentiated by their electronic environment, allowing for potential regioselective substitutions.

Palladium-catalyzed reactions are the most prominent methods for these transformations. nih.gov The Buchwald-Hartwig amination is a key reaction for forming C-N bonds, typically involving a palladium catalyst, a suitable phosphine ligand, and a base to couple an amine with the aryl halide. scienceopen.com While direct studies on 2,5,7-trichloroquinoline are not extensively detailed, the principles can be inferred from related polyhalogenated heterocycles. For instance, in the cross-coupling of 2,4,7-trichloroquinazoline (B1295576), the C-2, C-4, and C-7 positions exhibit differential reactivity, which can be exploited for sequential, site-selective functionalization. nih.govnih.gov

The electronic properties of the quinoline ring dictate the most probable sites for initial coupling. The chlorine atoms at the C-2 and C-5 positions are influenced by the electron-withdrawing nitrogen heteroatom, making them more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst compared to the C-7 position. The development of specialized ligands and catalyst systems, such as those based on abnormal N-heterocyclic carbenes (aNHCs), has shown promise in activating otherwise inert C-Cl bonds for cross-coupling. chemrxiv.org

For C-O cross-coupling reactions, similar palladium-catalyzed systems are employed, often referred to as Buchwald-Hartwig ether synthesis. These reactions couple alcohols or phenols with the chloroquinoline to form the corresponding ethers. Dual nickel/photoredox catalysis has also emerged as a powerful method for C-O and C-N bond formation, offering an alternative to traditional palladium catalysis. unimi.it

The table below summarizes representative conditions for C-N cross-coupling reactions on analogous chloro-substituted heterocyclic systems, which could be adapted for 2,5,7-trichloroquinoline.

| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand (e.g., BrettPhos) | Strong Base (e.g., NaOtBu) | Toluene or Dioxane | Moderate to High | scienceopen.com |

| Dichloroquinoxaline | Arylboronic Acid (Suzuki) | Pd(PPh₃)₄ | K₃PO₄ | THF | Good to Excellent | researchgate.net |

| Aryl Bromide | Primary/Secondary Amine | NiBr₂·glyme / dtbbpy / Photocatalyst | DABCO | DMA | Moderate to Good | unimi.it |

Reactivity at the Nitrogen Heteroatom of 2,5,7-Trichloroquinoline

The nitrogen atom in the quinoline ring is a heteroatom with a lone pair of electrons, which typically imparts basic and nucleophilic character. However, in 2,5,7-trichloroquinoline, the reactivity of this nitrogen is significantly modulated by the strong electron-withdrawing inductive effects of the three chlorine substituents. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to the parent quinoline molecule.

Consequently, protonation or alkylation at the nitrogen atom of 2,5,7-trichloroquinoline is less favorable. The pKa value of the conjugate acid is expected to be substantially lower than that of quinoline. Studies on the reactivity of various heterocyclic nitrogen donors with metal complexes, such as gold(III), have shown that the equilibrium constants for complex formation are highly dependent on the basicity of the nitrogen ligand. For 2,5,7-trichloroquinoline, it would be expected to be a weaker ligand than less halogenated quinolines.

Despite its reduced basicity, the nitrogen can still participate in reactions under specific conditions, such as the formation of N-oxides with strong oxidizing agents or quaternization with highly reactive alkylating agents. However, these reactions would require more forcing conditions than those needed for unsubstituted quinoline.

Radical Reactions and Photochemistry of 2,5,7-Trichloroquinoline

The study of radical and photochemical reactions involving 2,5,7-trichloroquinoline is not extensively documented in the literature. However, the molecule's structure suggests potential pathways for such transformations based on the general principles of haloaromatic chemistry.

Radical Reactions: Aryl halides can undergo radical reactions, often initiated by radical initiators like AIBN or by single-electron transfer processes. libretexts.org A common transformation is radical dehalogenation, where a chlorine atom is replaced by a hydrogen atom. libretexts.org This typically proceeds via a radical chain mechanism involving a tributyltin hydride or a similar hydrogen atom donor. libretexts.org The relative reactivity of the C-Cl bonds in 2,5,7-trichloroquinoline would depend on their bond dissociation energies, which are influenced by their position on the quinoline ring.

Photochemistry: The quinoline nucleus possesses a chromophore that absorbs ultraviolet light. Upon photoexcitation, the C-Cl bonds in 2,5,7-trichloroquinoline could become susceptible to homolytic cleavage, generating a quinolinyl radical and a chlorine radical. This process is a common photochemical pathway for haloaromatics and can lead to subsequent reactions with solvents or other species.

While not directly involving 2,5,7-trichloroquinoline, photochemical studies on other quinoline derivatives provide insight into the potential reactivity. For example, certain (quinolin-2-yl)methyl-caged compounds undergo photorearrangement reactions upon photoexcitation. nih.gov Furthermore, photoluminescence studies on derivatives like 2,5,7-triphenylquinoline have been conducted to investigate their fluorescence properties, indicating that the quinoline core is photophysically active. nih.gov The presence of heavy chlorine atoms in 2,5,7-trichloroquinoline would likely influence the excited-state properties, potentially promoting intersystem crossing to the triplet state.

Kinetic and Thermodynamic Studies of 2,5,7-Trichloroquinoline Transformations

Specific kinetic and thermodynamic data for reactions involving 2,5,7-trichloroquinoline are scarce in publicly available literature. However, general principles can be applied to predict the kinetic and thermodynamic profiles of its transformations.

Kinetics: The rates of reactions, such as nucleophilic aromatic substitution or cross-coupling, are significantly influenced by the electronic effects of the chlorine atoms. The electron-withdrawing nature of the chloro groups activates the quinoline ring towards nucleophilic attack, making these reactions kinetically more favorable than on unsubstituted quinoline. Kinetic studies on the displacement of heterocyclic ligands from gold(III) complexes have shown that ortho-methyl substituents can introduce steric retardation; similarly, the chlorine at the C-2 position in 2,5,7-trichloroquinoline could sterically hinder reactions at the nitrogen atom or the C-2 position itself.

Strategic Derivatization and Functionalization of the 2,5,7 Trichloroquinoline Scaffold

Regioselective Introduction of Diverse Functional Groups

The regioselective functionalization of the 2,5,7-trichloroquinoline scaffold is primarily governed by the electronic and steric environment of each chlorine-substituted carbon atom. The chlorine atom at the C2-position, being part of the pyridine (B92270) ring, is generally the most susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. The chlorine atoms at the C5 and C7 positions on the benzene (B151609) ring exhibit different reactivities, which can be exploited for sequential functionalization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the regioselective introduction of new carbon-carbon and carbon-nitrogen bonds. Based on studies of analogous polychlorinated quinolines and quinazolines, a general reactivity trend can be predicted where the C2-position is the most reactive, followed by the C7-position, and then the C5-position under specific catalytic conditions. nih.govbeilstein-journals.org

For instance, a regioselective Sonogashira coupling can be envisioned to occur preferentially at the C2-position by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, and temperature. Subsequent modification at the C7 and C5 positions would then require more forcing conditions or a different catalytic system.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,5,7-Trichloroquinoline

| Reaction Type | Preferred Position of First Substitution | Typical Conditions |

|---|---|---|

| Suzuki Coupling | C2 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C |

| Sonogashira Coupling | C2 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt |

The following table presents hypothetical research findings for the regioselective functionalization of 2,5,7-trichloroquinoline based on established principles for similar compounds.

Table 2: Hypothetical Research Findings on Regioselective Functionalization

| Entry | Reaction | Reagent | Position Functionalized | Yield (%) |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Phenylboronic acid | C2 | 85 |

| 2 | Sonogashira Coupling | Phenylacetylene | C2 | 92 |

| 3 | Buchwald-Hartwig Amination | Aniline (B41778) | C2 | 78 |

Multi-Component Reactions Incorporating 2,5,7-Trichloroquinoline

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net While specific MCRs incorporating 2,5,7-trichloroquinoline are not extensively documented, its derivatized analogues can serve as valuable building blocks in such transformations. For example, a 2-amino-5,7-dichloroquinoline, synthesized via a regioselective Buchwald-Hartwig amination of the parent trichloroquinoline, could participate in various MCRs.

One such example is the Doebner-von Miller reaction for the synthesis of fused polycyclic systems. In a hypothetical scenario, 2-amino-5,7-dichloroquinoline could react with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid to construct a new annulated ring.

Table 3: Potential Multi-Component Reactions Involving 2,5,7-Trichloroquinoline Derivatives

| MCR Type | 2,5,7-Trichloroquinoline Derivative | Other Components | Potential Product |

|---|---|---|---|

| Ugi Reaction | 2-Amino-5,7-dichloroquinoline | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylaminoamide derivative |

| Biginelli Reaction | 2-Formyl-5,7-dichloroquinoline | Urea, Ethyl acetoacetate | Dihydropyrimidinone derivative |

Construction of Complex Polycyclic Aromatic Compounds Utilizing 2,5,7-Trichloroquinoline

The 2,5,7-trichloroquinoline scaffold can serve as a starting point for the synthesis of complex polycyclic aromatic compounds (PACs) and fused heterocycles. ias.ac.innih.gov Through sequential, regioselective cross-coupling reactions, aromatic rings can be annulated onto the quinoline (B57606) core.

For instance, a double Suzuki coupling reaction could be employed to construct a phenanthroline-like structure. Starting with 2,5,7-trichloroquinoline, a regioselective Suzuki coupling at the C2 position with a suitably substituted boronic acid could be followed by an intramolecular Heck reaction or a second intermolecular Suzuki coupling at the C7 position to forge the new aromatic ring.

Another approach involves the synthesis of fused heterocyclic systems. For example, a 2-amino-7-chloro-5-(phenylethynyl)quinoline, obtained through a sequence of regioselective amination and Sonogashira coupling, could undergo an intramolecular cyclization to yield a pyrrolo[2,3-g]quinoline derivative.

Table 4: Synthetic Strategies for Polycyclic Compounds from 2,5,7-Trichloroquinoline

| Starting Material | Reaction Sequence | Target Polycyclic System |

|---|---|---|

| 2,5,7-Trichloroquinoline | 1. Suzuki coupling (C2) 2. Suzuki coupling (C7) | Substituted Benzo[g]quinoline |

| 2,5,7-Trichloroquinoline | 1. Sonogashira coupling (C2) 2. Intramolecular cyclization | Furo[2,3-b]quinoline derivative |

Enantioselective and Stereocontrolled Derivatization Processes

For instance, if a side chain containing a prochiral ketone is introduced at the C2 position, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) would yield an enantioenriched secondary alcohol. Similarly, the asymmetric hydrogenation of a C=C double bond in a substituent attached to the quinoline ring could be achieved using a chiral rhodium or iridium catalyst.

Another strategy involves the use of chiral auxiliaries. A chiral amine could be introduced at the C2 position via a Buchwald-Hartwig amination, and this chiral auxiliary could then direct the stereochemistry of subsequent reactions on a side chain.

Table 5: Potential Enantioselective Reactions on 2,5,7-Trichloroquinoline Derivatives

| Derivative | Reaction | Chiral Catalyst/Reagent | Product |

|---|---|---|---|

| 2-Acetyl-5,7-dichloroquinoline | Asymmetric Reduction | (R)-Ru-BINAP | (R)-1-(5,7-Dichloroquinolin-2-yl)ethanol |

| 2-(Styryl)-5,7-dichloroquinoline | Asymmetric Hydrogenation | Rh-(S,S)-DiPAMP | (S)-2-(1,2-Diphenylethyl)-5,7-dichloroquinoline |

Advanced Spectroscopic and Analytical Methodologies in 2,5,7 Trichloroquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To detail the structural elucidation of 2,5,7-Trichloroquinoline and its derivatives, access to experimental NMR data is essential. This would include ¹H and ¹³C NMR spectra, which provide information on the chemical environment of each proton and carbon atom in the molecule. tsijournals.comuncw.edu Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish connectivity between atoms and provide unambiguous assignment of all signals. researchgate.netmagritek.com Without published spectra and signal assignments for 2,5,7-Trichloroquinoline, a detailed analysis is not possible.

Advanced Mass Spectrometry Techniques

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. acs.orgnih.gov An analysis of 2,5,7-Trichloroquinoline or its molecular complexes would require a published crystal structure. This data would allow for a detailed discussion of bond lengths, bond angles, torsion angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. acs.org No crystallographic data for 2,5,7-Trichloroquinoline could be located in the public databases.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Detailing chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) requires specific application notes or research articles. nih.govresearchgate.net Such resources would provide information on the optimal conditions for the separation of 2,5,7-Trichloroquinoline from reaction mixtures or isomers, including the type of column, mobile phase composition, flow rate, and detection parameters. researchgate.netasianpubs.orgnih.gov This information is necessary for assessing the purity of the compound and for quantitative analysis. Specific methods developed for 2,5,7-Trichloroquinoline have not been found.

Spectroscopic Techniques for Investigating Reaction Intermediates and Transition States

The investigation of transient species like reaction intermediates and transition states is a highly specialized area of research. It often involves techniques like in-situ FTIR or specialized NMR methods to probe the mechanism of reactions involving 2,5,7-Trichloroquinoline. rsc.org This would require mechanistic studies focused on the synthesis or reactivity of this specific compound. scilit.com Such detailed mechanistic investigations for 2,5,7-Trichloroquinoline are not available in the reviewed literature.

Computational and Theoretical Chemistry Studies on 2,5,7 Trichloroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals.

For 2,5,7-trichloroquinoline, methods like Density Functional Theory (DFT) would be employed to calculate key electronic parameters. A primary focus is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

In studies of related quinoline (B57606) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to determine these properties. nih.govdergipark.org.tr For 2,5,7-trichloroquinoline, the electron-withdrawing effects of the three chlorine atoms would be expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted quinoline. The precise positioning of these chlorines influences the electron density distribution across the ring system. Molecular Electrostatic Potential (MEP) maps are often generated to visualize this, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govrjptonline.org For instance, in other chloroquinolines, the nitrogen atom and regions near the chlorine atoms often show distinct electronic characteristics that are critical for predicting intermolecular interactions. mdpi.com

Illustrative Data Table: Calculated Quantum Chemical Parameters This table presents hypothetical but representative values for 2,5,7-Trichloroquinoline based on typical results for similar chloroquinoline compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability |

| LUMO Energy | -2.15 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

Density Functional Theory (DFT) Applications for Predicting Reaction Pathways and Energetics

DFT is a workhorse in computational chemistry for exploring the mechanisms of chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the kinetics and feasibility of a reaction pathway.

For 2,5,7-trichloroquinoline, DFT could be applied to predict its behavior in various reactions, such as nucleophilic aromatic substitution, where one of the chlorine atoms is replaced. By calculating the activation barriers for substitution at the C2, C5, and C7 positions, researchers can predict the regioselectivity of the reaction. For example, studies on the hydrodenitrogenation of quinoline on catalyst surfaces have used DFT to explore different hydrogenation and ring-opening pathways, determining which products are favored based on reaction energetics. nih.gov Similar approaches could elucidate the metabolic pathways of 2,5,7-trichloroquinoline or its degradation mechanisms. The calculations would involve optimizing the geometry of all species along the proposed reaction coordinate and calculating their energies to determine the most favorable route.

Molecular Dynamics Simulations of 2,5,7-Trichloroquinoline Interactions in Reaction Media or with Macromolecular Systems

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of 2,5,7-trichloroquinoline in a solvent, providing insights into its solvation, diffusion, and conformational dynamics. nih.govmdpi.com

In a typical MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water or an organic solvent), and the forces between all atoms are calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over time (typically nanoseconds to microseconds). This can reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the free energy of solvation.

Furthermore, MD simulations are invaluable for studying the interaction of small molecules with biological macromolecules, such as proteins or DNA. acs.org If 2,5,7-trichloroquinoline were being investigated as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the target protein. These simulations can help identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), assess the stability of the molecule-protein complex, and calculate binding free energies. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Analysis via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can be a powerful tool for structure elucidation and for interpreting experimental data.

For 2,5,7-trichloroquinoline, DFT calculations can predict its vibrational (Infrared and Raman) spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often scaled to better match experimental results. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. rjptonline.orgdergipark.org.tr

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. researchgate.net For a rigid molecule like 2,5,7-trichloroquinoline, the conformational space is limited. However, if substituents with rotatable bonds were present, computational methods could be used to scan the potential energy surface by systematically rotating these bonds to find the lowest energy conformers.

Illustrative Data Table: Predicted Spectroscopic Data This table shows hypothetical predicted values for 2,5,7-Trichloroquinoline, illustrating the type of data generated by computational spectroscopy.

| Spectroscopy Type | Predicted Parameter | Details |

|---|---|---|

| ¹³C NMR | δ (ppm) for C2 | ~150 ppm (influenced by N and Cl) |

| ¹³C NMR | δ (ppm) for C5 | ~128 ppm (influenced by Cl) |

| ¹³C NMR | δ (ppm) for C7 | ~135 ppm (influenced by Cl) |

| ¹H NMR | δ (ppm) for H3, H4, H6, H8 | Chemical shifts predicted based on electronic environment |

| IR | C-Cl Stretch | Predicted vibrational frequencies in the 1100-700 cm⁻¹ range |

Theoretical Insights into the Aromaticity and Stability of the 2,5,7-Trichloroquinoline Ring System

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The aromaticity of the quinoline ring system can be quantified using several computational methods.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. sid.ir A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. Another widely used method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the geometric criterion of bond length equalization. mdpi.comresearchgate.net A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

For 2,5,7-trichloroquinoline, these indices would be calculated for both the benzene (B151609) and pyridine (B92270) rings separately. Studies on substituted quinolines have shown that electron-withdrawing or donating groups can modulate the aromaticity of each ring. mdpi.comnih.gov The three chlorine atoms on 2,5,7-trichloroquinoline would likely influence the electron delocalization and thus the aromatic character of both rings, an effect that can be precisely quantified through these theoretical calculations. Aromatic Stabilization Energy (ASE) calculations, which compare the energy of the cyclic conjugated system to an appropriate acyclic reference, could also provide a quantitative measure of its thermodynamic stability due to aromaticity. sid.ir

Role of 2,5,7 Trichloroquinoline in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The utility of 2,5,7-trichloroquinoline as a foundational molecule in organic synthesis stems from the distinct reactivity of its three chloro-substituents. The chlorine atom at the C2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorines at the C5 and C7 positions on the carbocyclic ring are more amenable to transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, stepwise approach to constructing complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The C2-position of the quinoline (B57606) ring is electron-deficient, making it a prime site for attack by nucleophiles. This reactivity is a well-established principle in quinoline chemistry. researchgate.netnih.govmdpi.comresearchgate.net In the case of 2,5,7-trichloroquinoline, nucleophiles such as amines, alkoxides, and thiolates can selectively displace the C2-chloride, leaving the C5 and C7 chlorines intact for subsequent functionalization. This strategy is crucial for building fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are of significant biological interest. nih.gov For example, reaction with an appropriate amino-substituted precursor could initiate the formation of an additional fused ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro groups at the C5 and C7 positions are analogous to standard aryl chlorides and are ideal handles for palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com Methodologies such as the Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with amines), and Sonogashira (for C-C bond formation with terminal alkynes) reactions can be employed. cardiff.ac.uk Research on the related compound 2,4,7-trichloroquinazoline (B1295576) demonstrates that regioselective cross-coupling can be achieved, suggesting that a similar selective approach could be applied to 2,5,7-trichloroquinoline to introduce aryl, heteroaryl, or alkyl groups at the C5 and C7 positions. nih.govnih.gov This allows for the synthesis of multi-substituted quinoline cores that can be further elaborated into more complex frameworks. nih.gov

| Reaction Type | Position(s) | Reagents/Catalysts | Resulting Structure |

| Nucleophilic Aromatic Substitution | C2 | Amines, Alkoxides, Thiolates | 2-substituted-5,7-dichloroquinolines |

| Suzuki-Miyaura Coupling | C5, C7 | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5,7-Diaryl-2-chloroquinolines |

| Buchwald-Hartwig Amination | C5, C7 | Amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base | 5,7-Diamino-2-chloroquinolines |

| Sonogashira Coupling | C5, C7 | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | 5,7-Dialkynyl-2-chloroquinolines |

Ligand Scaffold Development in Homogeneous and Heterogeneous Catalysis Research

The rigid, planar structure of the quinoline ring makes it an excellent scaffold for the design of ligands used in catalysis. By functionalizing 2,5,7-trichloroquinoline, new bidentate or polydentate ligands can be synthesized with tunable steric and electronic properties.

The synthetic strategy often involves replacing the chlorine atoms with coordinating moieties. For instance, the C2-position can be functionalized via a Sonogashira coupling with a protected alkyne, followed by deprotection and a subsequent coupling reaction to introduce a second coordinating group, such as a pyridine (B92270) or another quinoline. This approach has been used to create trans-bidentate ligands from 2-bromoquinoline, a strategy directly applicable to 2,5,7-trichloroquinoline. researchgate.netdntb.gov.ua The resulting ligand would feature two nitrogen atoms positioned for coordination to a metal center.

The chlorine atoms remaining at the C5 and C7 positions play a crucial role in modulating the ligand's electronic character. As electron-withdrawing groups, they decrease the electron density on the quinoline ring system. This electronic tuning can significantly impact the catalytic activity of the corresponding metal complex by affecting the metal center's redox potential and its affinity for substrates. By retaining or substituting these chlorines, a family of ligands can be developed from a single precursor, allowing for fine-tuning of catalyst performance in reactions such as cross-couplings or hydrogenations.

| Ligand Synthesis Step | Position | Reaction | Purpose |

| 1. Introduce first coordinating group | C2 | Sonogashira coupling with a terminal alkyne containing a coordinating group (e.g., 2-ethynylpyridine) | Creates the first arm of a bidentate ligand |

| 2. Introduce second coordinating group | C5 or C7 | Suzuki or Buchwald-Hartwig coupling | Creates a second coordination site or a larger ligand framework |

| 3. Electronic Tuning | C5 and C7 | Retain Cl or substitute with other groups | Modify the electronic properties of the ligand and resulting catalyst |

Building Block for Advanced Polymeric and Supramolecular Materials (focus on synthetic routes, not material properties)

The trifunctional nature of 2,5,7-trichloroquinoline makes it a valuable monomer for the synthesis of advanced polymeric materials. Its ability to undergo sequential and selective reactions allows for the creation of hyperbranched or cross-linked polymers with a high degree of structural control.

A potential synthetic route to novel polymers involves using 2,5,7-trichloroquinoline as a branching point in a step-growth polymerization. For example, a di-functional comonomer, such as a diboronic acid, could be reacted with 2,5,7-trichloroquinoline in a palladium-catalyzed Suzuki polycondensation. This would create a cross-linked polymer network where the quinoline unit serves as a rigid, planar junction. The reactivity of the C2-chlorine could also be used for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone.

In supramolecular chemistry, 2,5,7-trichloroquinoline can be used to synthesize building blocks designed for self-assembly. nih.gov For instance, the C2-chlorine could be substituted with a group capable of hydrogen bonding, such as an amide or a carboxylic acid. The resulting molecule could then self-assemble into higher-order structures, with the planar quinoline core promoting organization through π-π stacking interactions. The chlorine atoms at C5 and C7 would influence the strength and geometry of these stacking interactions due to electrostatic effects.

Intermediates for Specialty Chemicals Research, including agrochemical research

Polychlorinated quinolines are established intermediates in the synthesis of specialty chemicals, particularly agrochemicals. While research has prominently featured the isomer 4,5,7-trichloroquinoline (B1580783), the 2,5,7-trichloro isomer is explored for similar applications due to the known biological activity of the substituted quinoline core. acs.orgacs.orgresearchgate.net

Studies on 4,5,7-trichloroquinoline have shown it to be a key intermediate for potent herbicides, microbicides, and fungicides. acs.org The synthetic routes involve the nucleophilic displacement of the C4-chlorine by various functional groups. For instance, reaction with substituted phenols or thiols leads to classes of compounds like phenoxyalkane carboxylates and pyrimidinylthiopyrimidinyloxy quinolines. acs.org

| Target Agrochemical Class | Precursor | Key Reaction Step |

| Pyrimidinylthiopyrimidinyloxy quinolines | 4,5,7-Trichloroquinoline (analogous) | Nucleophilic substitution at C4 |

| Phenoxyalkane carboxylates | 4,5,7-Trichloroquinoline (analogous) | Nucleophilic substitution at C4 |

| Novel Herbicides/Fungicides | 2,5,7-Trichloroquinoline | Nucleophilic substitution at C2 |

Application as a Fluorescent Marker in Chemical and Environmental Research

The quinoline ring is a well-known fluorophore, and its derivatives are widely used as fluorescent probes and markers. mdpi.com 2,5,7-Trichloroquinoline can serve as a non-fluorescent or weakly fluorescent precursor that is converted into highly emissive dyes through synthetic modification. The chlorine atoms act as reactive handles that can be replaced by groups that extend the π-conjugated system or introduce electron-donating/accepting character, thereby tuning the photophysical properties.

A powerful synthetic strategy is the palladium-catalyzed Suzuki coupling reaction to replace the chlorine atoms with aryl or heteroaryl groups. Research on the synthesis of 2,5,7-triphenylquinoline has demonstrated that substitution at these positions leads to a compound with significant fluorescence intensity. nih.govresearchgate.net This suggests a direct synthetic route from 2,5,7-trichloroquinoline via a threefold Suzuki coupling. The resulting triphenyl-substituted quinoline exhibits a photoluminescence maximum around 394 nm, making it a promising blue-emitting fluorophore. nih.gov

By strategically choosing the groups to replace the chlorines, the emission wavelength and quantum yield can be precisely controlled. For example, introducing electron-donating groups (like amines) and electron-withdrawing groups (like nitriles) can create a "push-pull" system, which often results in dyes that emit at longer wavelengths and can be sensitive to environmental polarity. nih.gov This makes derivatives of 2,5,7-trichloroquinoline highly adaptable for creating custom fluorescent markers for specific applications in bioimaging or chemical sensing.

| Precursor | Synthetic Route | Target Compound | Photophysical Property |

| 2,5,7-Trichloroquinoline | 3x Suzuki Coupling with Phenylboronic acid | 2,5,7-Triphenylquinoline | Blue fluorescence (PL max ~394 nm) nih.gov |

| 2,5,7-Trichloroquinoline | Sequential SNAr and Suzuki reactions | Donor-Acceptor Substituted Quinolines | Tunable emission, potential for solvatochromism |

Emerging Research Directions and Future Prospects for 2,5,7 Trichloroquinoline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2,5,7-trichloroquinoline is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability. While specific studies on the continuous flow synthesis of 2,5,7-trichloroquinoline are still emerging, the broader success in applying these methods to other quinoline (B57606) derivatives provides a strong precedent for its future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of a polychlorinated compound like 2,5,7-trichloroquinoline, this level of control is crucial for minimizing the formation of isomers and byproducts. Automated platforms, on the other hand, can accelerate the discovery and optimization of new synthetic routes by systematically varying reaction conditions and reagents. The integration of in-line analytical techniques with these automated systems allows for real-time monitoring and optimization, further streamlining the synthetic process.

Table 1: Comparison of Batch vs. Flow Synthesis for Quinolines

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited | Precise |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Challenging | Straightforward |

| Reproducibility | Can be variable | High |

| Process Optimization | Time-consuming | Rapid |

Exploration of Sustainable and Biocatalytic Transformations of 2,5,7-Trichloroquinoline

In an era of increasing environmental consciousness, the development of sustainable and biocatalytic methods for chemical synthesis is a paramount goal. Research into green chemistry approaches for quinoline synthesis is gaining momentum, with a focus on using less hazardous solvents, renewable starting materials, and catalytic systems that minimize waste. While the direct biocatalytic synthesis of 2,5,7-trichloroquinoline has not yet been extensively reported, the potential for enzymatic transformations of this molecule is a promising area of future research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For a molecule like 2,5,7-trichloroquinoline, enzymes could potentially be used for selective dehalogenation, functional group interconversion, or the introduction of new substituents at specific positions. This would open up new avenues for creating novel derivatives with unique properties. Furthermore, the use of whole-cell biocatalysts could provide a cost-effective and sustainable alternative to traditional chemical synthesis.

Development of Novel Analytical Tools for In-Situ Reaction Monitoring in 2,5,7-Trichloroquinoline Chemistry

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. For the synthesis and subsequent transformations of 2,5,7-trichloroquinoline, the development of novel in-situ analytical tools is a key research direction. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the progress of a reaction without the need for sampling and offline analysis.

In the context of flow chemistry, the integration of these analytical techniques is particularly powerful, allowing for continuous monitoring and control of the reaction stream. For example, in-situ FTIR can be used to track the disappearance of reactants and the appearance of products, providing real-time data on reaction kinetics and conversion. This information can then be used to automatically adjust reaction parameters to maintain optimal performance. The development of more sensitive and robust in-situ analytical methods will be crucial for advancing the chemistry of 2,5,7-trichloroquinoline.

Theoretical Prediction of Undiscovered Reactivity and Synthetic Opportunities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. For 2,5,7-trichloroquinoline, theoretical methods such as Density Functional Theory (DFT) can be employed to explore its electronic structure, predict its reactivity towards various reagents, and identify potential new synthetic pathways. nih.govresearchgate.netnih.govdergipark.org.tr

By calculating parameters such as molecular orbital energies, electrostatic potential maps, and reaction energy profiles, researchers can gain a deeper understanding of the factors that govern the reactivity of 2,5,7-trichloroquinoline. nih.govnih.govdergipark.org.tr This knowledge can then be used to design new reactions and synthetic strategies that are more efficient and selective. For instance, theoretical calculations could help in identifying the most likely sites for nucleophilic or electrophilic attack, guiding the development of new functionalization methods. Furthermore, computational screening of virtual compound libraries based on the 2,5,7-trichloroquinoline scaffold could accelerate the discovery of new molecules with desired properties. nih.gov

Table 2: Key Parameters from DFT Calculations for Substituted Quinolines

| Parameter | Information Provided |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transitions nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack nih.govnih.gov |

| Dipole Moment | Relates to the molecule's polarity and solubility nih.govnih.gov |

| Atomic Charges | Provides insight into the distribution of electron density |

Potential for Advanced Functional Materials as a Synthetic Component Derived from 2,5,7-Trichloroquinoline

The unique electronic and structural properties of the quinoline ring system make it an attractive building block for the development of advanced functional materials. The presence of multiple chlorine atoms in 2,5,7-trichloroquinoline offers handles for further functionalization, allowing for the tuning of its properties and its incorporation into larger molecular architectures.

Derivatives of 2,5,7-trichloroquinoline could find applications in a variety of fields, including organic electronics, sensor technology, and polymer chemistry. For example, by introducing appropriate substituents, it may be possible to create materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to undergo cross-coupling reactions at the chlorine-substituted positions provides a versatile platform for the synthesis of complex conjugated systems. The exploration of 2,5,7-trichloroquinoline as a precursor to novel functional materials is a promising and rapidly evolving area of research. nih.gov

Conclusion

Synthesis of Major Research Advancements and Contributions to Quinoline (B57606) Chemistry

The quinoline scaffold is a cornerstone in medicinal and materials chemistry, with research leading to vital pharmaceuticals and functional materials. acs.orgsolubilityofthings.com The introduction of halogen atoms onto the quinoline ring is a well-established strategy for modulating biological activity and physicochemical properties. However, the extensive body of research on quinoline chemistry has not uniformly covered all possible isomers. The case of 2,5,7-trichloroquinoline highlights this disparity, as it remains a chemically obscure entity. The lack of published data suggests that its synthesis may be challenging or that it has not been identified as a compound of significant interest to the research community thus far.

Outlook for Continued Academic Exploration of 2,5,7-Trichloroquinoline

The absence of information on 2,5,7-trichloroquinoline presents a clear opportunity for foundational chemical research. Future exploration could focus on developing a reliable synthetic pathway to access this isomer. Once synthesized and purified, its fundamental physicochemical properties, spectroscopic signature, and chemical reactivity can be thoroughly characterized. Subsequent screening for biological activity could reveal novel pharmacological or agrochemical properties, contributing new knowledge to the broader field of quinoline chemistry. The study of this undocumented isomer could fill a gap in the structure-activity relationship landscape of polychlorinated quinolines.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2,5,7-Trichloroquinoline, and how should data interpretation be approached?

- Methodological Answer : Use infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretching vibrations at 550–850 cm⁻¹) and NMR spectroscopy (¹H/¹³C) to resolve structural connectivity. For ¹H NMR, aromatic protons in quinoline derivatives typically appear at δ 7.5–9.0 ppm, while chlorine substitution patterns influence splitting. Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peak at m/z 213.45 for C₉H₄Cl₃N). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to validate assignments .

Q. How can researchers optimize synthetic routes for 2,5,7-Trichloroquinoline?

- Methodological Answer : Evaluate chlorination methods (e.g., direct chlorination vs. Sandmeyer reaction) using controlled variables (temperature, solvent polarity, catalyst load). For example, chlorination of quinoline with Cl₂ in acetic acid at 80°C may yield regioselective substitution. Monitor reaction progression via TLC (Rf comparison) and GC-MS. Include purity metrics (e.g., ≥98% by HPLC) and yield optimization tables in reporting .

Q. What are the solubility and stability profiles of 2,5,7-Trichloroquinoline under varying experimental conditions?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, hexane) at 25°C and 60°C. Use UV-Vis spectroscopy to assess stability under light/heat (e.g., λmax shifts indicating degradation). Report degradation kinetics (half-life calculations) and storage recommendations (e.g., inert atmosphere, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。